molecular formula C23H19N3O8S B12463275 4-[3-Acetyl-5-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-nitrobenzenesulfonate

4-[3-Acetyl-5-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-nitrobenzenesulfonate

Cat. No.: B12463275
M. Wt: 497.5 g/mol
InChI Key: DTHWOOFEAGQTRM-UHFFFAOYSA-N
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Description

4-[3-ACETYL-5-(4-METHOXYPHENYL)-2H-1,3,4-OXADIAZOL-2-YL]PHENYL 4-NITROBENZENESULFONATE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-ACETYL-5-(4-METHOXYPHENYL)-2H-1,3,4-OXADIAZOL-2-YL]PHENYL 4-NITROBENZENESULFONATE typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, and the acetyl group is added through Friedel-Crafts acylation. The final step involves the sulfonation of the phenyl ring with nitrobenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-[3-ACETYL-5-(4-METHOXYPHENYL)-2H-1,3,4-OXADIAZOL-2-YL]PHENYL 4-NITROBENZENESULFONATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[3-ACETYL-5-(4-METHOXYPHENYL)-2H-1,3,4-OXADIAZOL-2-YL]PHENYL 4-NITROBENZENESULFONATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-ACETYL-5-(4-METHOXYPHENYL)-2H-1,3,4-OXADIAZOL-2-YL]PHENYL 4-NITROBENZENESULFONATE involves its interaction with specific molecular targets. For instance, as a lipoxygenase inhibitor, it binds to the active site of the enzyme, preventing the conversion of fatty acids to hydroperoxides. This inhibition can reduce the production of pro-inflammatory mediators, making it a potential therapeutic agent for inflammatory diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-ACETYL-5-(4-METHOXYPHENYL)-2H-1,3,4-OXADIAZOL-2-YL]PHENYL 4-NITROBENZENESULFONATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an oxadiazole ring and a nitrobenzenesulfonate group allows for diverse applications and interactions that are not observed in simpler analogs .

Properties

Molecular Formula

C23H19N3O8S

Molecular Weight

497.5 g/mol

IUPAC Name

[4-[3-acetyl-5-(4-methoxyphenyl)-2H-1,3,4-oxadiazol-2-yl]phenyl] 4-nitrobenzenesulfonate

InChI

InChI=1S/C23H19N3O8S/c1-15(27)25-23(33-22(24-25)16-3-9-19(32-2)10-4-16)17-5-11-20(12-6-17)34-35(30,31)21-13-7-18(8-14-21)26(28)29/h3-14,23H,1-2H3

InChI Key

DTHWOOFEAGQTRM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(OC(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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